![molecular formula C17H19N5O5 B11936350 Thalidomide-NH-amido-C2-NH2](/img/structure/B11936350.png)
Thalidomide-NH-amido-C2-NH2
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Overview
Description
Thalidomide-NH-amido-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in research to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-NH-amido-C2-NH2 is synthesized by conjugating a Thalidomide-based cereblon ligand with a linker . The synthetic route involves multiple steps, including the preparation of the cereblon ligand and the subsequent attachment of the linker. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-amido-C2-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups within the compound are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified compounds with different functional groups .
Scientific Research Applications
Thalidomide-NH-amido-C2-NH2 has a wide range of scientific research applications, including:
Mechanism of Action
Thalidomide-NH-amido-C2-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation . The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-amido-PEG4-C2-NH2: Another PROTAC molecule with a similar structure but different linker.
Thalidomide-NH-amido-PEG2-C2-NH2 hydrochloride: A variant with a PEG2 linker and hydrochloride salt form.
Uniqueness
Thalidomide-NH-amido-C2-NH2 is unique due to its specific linker and cereblon ligand combination, which provides distinct binding properties and degradation efficiency compared to other similar compounds .
Biological Activity
Thalidomide-NH-amido-C2-NH2 is a synthetic compound that has garnered attention for its significant biological activity, particularly through its interaction with the cereblon protein, a key component of the E3 ubiquitin ligase complex. This compound is part of a broader class of molecules that are being explored for their potential in targeted protein degradation and therapeutic applications in various diseases.
Chemical Structure and Properties
This compound has the molecular formula C17H20ClN5O5 and a molecular weight of approximately 409.8 g/mol. The IUPAC name for this compound is N-(2-aminoethyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide; hydrochloride. The compound incorporates a thalidomide-based cereblon ligand linked via an amido group, which enhances its reactivity and solubility, making it suitable for various biochemical applications, particularly in the context of PROTAC (Proteolysis Targeting Chimeras) technology.
The primary mechanism of action for this compound involves its binding to cereblon, which facilitates the recruitment of target proteins to the ubiquitin-proteasome system. This process promotes selective degradation of proteins within cells, which can be leveraged for therapeutic purposes. The compound has been shown to modulate various cellular processes, including:
- Targeted Protein Degradation : By influencing the ubiquitin-proteasome pathway, it selectively degrades specific proteins implicated in cancer and other diseases.
- Neural Stem Cell Proliferation : Research indicates potential roles in regulating neural stem cell dynamics, which could be relevant for neurodegenerative disease treatments .
Biological Activity and Applications
This compound has demonstrated diverse biological activities that make it a valuable candidate for research and therapeutic applications:
- Cancer Treatment : Its ability to degrade oncoproteins positions it as a promising agent in cancer therapy.
- Neuroprotection : Studies have shown that derivatives of thalidomide can inhibit cholinesterase activity and possess antioxidant properties, indicating potential neuroprotective effects against neurodegenerative diseases .
- Anti-inflammatory Effects : The compound's modulation of pro-inflammatory cytokines suggests utility in treating inflammatory conditions .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its analogs:
- Inhibition of Cholinesterase Activity : A hybrid compound derived from thalidomide showed an IC50 value of 3.15 μM against acetylcholinesterase (AChE), indicating potential use in treating Alzheimer's disease by enhancing cholinergic signaling .
- Neuroinflammation Studies : In vivo studies demonstrated that thalidomide derivatives significantly reduced levels of inflammatory markers such as iNOS and IL-1β after exposure to lipopolysaccharides (LPS), suggesting their role in managing neuroinflammatory responses .
- Targeted Degradation Research : Investigations into the binding affinity of this compound to cereblon revealed significant insights into its mechanism, underscoring its potential in developing targeted therapies for various cancers.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Differences | Unique Features |
---|---|---|
Thalidomide-O-amido-PEG3-C2-NH2 | Different linker length | Potentially altered pharmacokinetics |
Pomalidomide-PEG4-Ph-NH2 | Different ligand and linker | Distinct therapeutic profiles |
Thalidomide-O-amido-PEG-C2-NH2 | Different linker configuration | Varies in solubility and reactivity |
This compound stands out due to its specific amido linker structure, which may enhance binding properties and degradation efficiency compared to other compounds.
Properties
Molecular Formula |
C17H19N5O5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C17H19N5O5/c18-6-7-19-13(24)8-20-10-3-1-2-9-14(10)17(27)22(16(9)26)11-4-5-12(23)21-15(11)25/h1-3,11,20H,4-8,18H2,(H,19,24)(H,21,23,25) |
InChI Key |
ICFVWGDJVQUIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCN |
Origin of Product |
United States |
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